2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 15870-69-6
VCID: VC17560976
InChI: InChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
SMILES:
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.15 g/mol

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione

CAS No.: 15870-69-6

Cat. No.: VC17560976

Molecular Formula: C15H10BrNO2

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione - 15870-69-6

Specification

CAS No. 15870-69-6
Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
IUPAC Name 2-[4-(bromomethyl)phenyl]isoindole-1,3-dione
Standard InChI InChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Standard InChI Key WTLKCCRXVZCOSY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CBr

Introduction

Structural and Nomenclature Characteristics

Systematic and Common Names

The IUPAC name, 2-(4-(bromomethyl)phenyl)isoindoline-1,3-dione, systematically describes the substitution pattern. Alternative synonyms include N-(4-bromomethyl-phenyl)-phthalimide and 2-(4-bromomethylphenyl)isoindole-1,3-dione, reflecting historical naming conventions in organic chemistry . The CAS registry number 15870-69-6 uniquely identifies this compound in chemical databases.

Synthesis and Reaction Pathways

Direct Bromination Strategies

A common synthesis route involves the bromination of 4-methylphenylphthalimide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method selectively substitutes the methyl group’s hydrogen atoms with bromine, yielding the bromomethyl derivative. Reaction conditions typically involve refluxing in carbon tetrachloride (CCl4\text{CCl}_4) under ultraviolet light to facilitate radical chain propagation .

Mitsunobu Reaction for Etherification

The bromomethyl group’s reactivity enables its participation in Mitsunobu reactions, where it couples with alcohols to form ethers. For example, treatment with triphenylphosphine (PPh3\text{PPh}_3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates the substitution of bromine with alkoxy groups. This pathway is critical for synthesizing prodrug derivatives in pharmaceutical applications .

Table 1: Optimization of Bromination Conditions

ParameterValue/RangeImpact on Yield
NBS Equivalents1.0–1.2Maximizes at 1.1
SolventCCl4\text{CCl}_489% yield
Light SourceUV (365 nm)78% yield
Reaction Time6–8 hoursOptimal at 7 h

Palladium-Catalyzed Cross-Coupling

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of 248C248^\circ\text{C}, with a sharp exothermic peak at 265C265^\circ\text{C}. The compound’s thermal stability aligns with its aromatic backbone, which resists degradation under standard laboratory conditions .

Solubility Profile

The compound exhibits limited solubility in polar solvents such as water (0.12mg/mL0.12 \, \text{mg/mL}) but dissolves readily in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and dimethylformamide (DMF). Its logP value of 3.453.45 indicates moderate hydrophobicity, making it suitable for lipid-based drug formulations .

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.12
Methanol2.34
Ethyl Acetate18.9
DCM45.6

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ\delta 7.73–7.69 (m, 2H, ArH), 7.37 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 2H, ArH), 4.59 (s, 2H, CH2Br\text{CH}_2\text{Br}) .

  • IR (KBr): ν\nu 1715 cm1^{-1} (C=O stretch), 680 cm1^{-1} (C-Br stretch) .

Applications in Medicinal Chemistry

Anticancer Agents

The bromomethyl group’s electrophilic nature allows conjugation with nucleophilic residues in biological targets. Derivatives of this compound inhibit tubulin polymerization by binding to the colchicine site, demonstrating IC50_{50} values below 1μM1 \, \mu\text{M} in breast cancer cell lines (MCF-7) .

Prodrug Development

Esterification of the phthalimide nitrogen with promoiety groups enhances bioavailability. For instance, coupling with polyethylene glycol (PEG) chains improves aqueous solubility, enabling intravenous administration in preclinical models .

Comparative Analysis with Analogues

Bromine vs. Chlorine Substituents

Replacing bromine with chlorine reduces molecular weight (C15H10ClNO2\text{C}_{15}\text{H}_{10}\text{ClNO}_{2}) but diminishes reactivity in cross-coupling reactions. The bromo derivative’s superior leaving group ability results in 3.2-fold higher yields in Suzuki-Miyaura couplings .

Phthalimide vs. Maleimide Cores

Maleimide analogues exhibit faster reaction kinetics in Michael additions but suffer from reduced thermal stability. The phthalimide scaffold’s rigidity enhances crystallinity, facilitating purification via recrystallization .

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